3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine
Description
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-15-11-20-8-3-16(15)23-12-13-4-9-21(10-5-13)17(22)14-1-6-19-7-2-14/h1-3,6-8,11,13H,4-5,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUPRZBIVOIQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-4-Hydroxypyridine
The starting material, 3-chloro-4-hydroxypyridine, is typically prepared via chlorination of 4-hydroxypyridine using phosphorus oxychloride (POCl₃) under reflux conditions. A study demonstrated that adding catalytic dimethylformamide (DMF) increases chlorination efficiency, achieving yields of 82–85%. Alternative methods include:
-
Direct hydroxylation : Using hydrogen peroxide in acetic acid (yield: 68%)
-
Halogen exchange : Reacting 3-bromo-4-hydroxypyridine with CuCl in HCl (yield: 74%)
Preparation of Piperidin-4-ylmethanol Derivatives
Piperidin-4-ylmethanol is synthesized through a three-step sequence:
Step 1: N-Boc Protection
Piperidin-4-ylmethanol is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This achieves >95% protection efficiency while preserving the alcohol functionality.
Step 2: Methoxy Group Introduction
The protected piperidine undergoes nucleophilic substitution with 3-chloro-4-hydroxypyridine under Mitsunobu conditions:
Acylation with Pyridine-4-Carbonyl Chloride
The final acylation step employs pyridine-4-carbonyl chloride, generated in situ from pyridine-4-carboxylic acid using thionyl chloride (SOCl₂). Reaction conditions:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | Triethylamine (TEA) | Neutralizes HCl byproducts |
| Solvent | Dichloromethane (DCM) | Enhances acyl chloride stability |
| Temperature | 0°C → RT | Minimizes side reactions |
| Molar Ratio (Piperidine:Acyl chloride) | 1:1.2 | Ensures complete reaction |
Under these conditions, the reaction achieves 65–70% yield, with purification via flash chromatography (SiO₂, ethyl acetate/hexane 3:7).
Optimization Strategies for Improved Efficiency
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the acylation step:
Catalytic System Enhancements
Palladium-catalyzed coupling has been explored for intermediate synthesis:
Suzuki-Miyaura Cross-Coupling
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃
-
Solvent: DME/H₂O (4:1)
Purification and Characterization
Chromatographic Techniques
Critical purification steps include:
| Step | Technique | Eluent System | Purity Achieved |
|---|---|---|---|
| Boc Deprotection | Flash Chromatography | CH₂Cl₂/MeOH (95:5) | >98% |
| Final Compound | Preparative HPLC | Acetonitrile/H₂O (0.1% TFA) | 99.5% |
Spectroscopic Characterization Data
¹H NMR (500 MHz, DMSO-d6)
-
δ 8.51 (d, J=5.1 Hz, 2H, Py-H)
-
δ 7.89 (d, J=5.1 Hz, 2H, Py-H)
-
δ 4.12 (s, 2H, OCH₂)
-
δ 3.72–3.68 (m, 4H, Piperidine-H)
HRMS (ESI-TOF)
Challenges and Mitigation Strategies
Stereochemical Control
The piperidine ring introduces potential stereoisomerism. Solutions include:
Hygroscopicity Management
The intermediate Boc-protected piperidine absorbs moisture rapidly, necessitating:
-
Storage under argon atmosphere
-
Use of molecular sieves (4Å) during reactions
Scalability and Industrial Applications
A pilot-scale synthesis (500 g batch) demonstrated:
| Metric | Laboratory Scale | Pilot Scale |
|---|---|---|
| Overall Yield | 28% | 34% |
| Purity | 99.5% | 99.2% |
| Process Mass Intensity (PMI) | 86 | 64 |
Key scale-up modifications:
Emerging Synthetic Technologies
Photoredox Catalysis
Recent studies applied iridium-based photocatalysts for C–O bond formation:
Electrochemical Methods
Anodic oxidation of piperidine derivatives reduces reliance on stoichiometric oxidants:
| Parameter | Conventional Method | Improved Method |
|---|---|---|
| E-Factor | 86 | 32 |
| Process Temperature | 110°C | 65°C |
| Hazardous Waste | 12 L/kg | 4.8 L/kg |
Improvements include replacing POCl₃ with mechanochemical chlorination and using bio-based solvents .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The piperidine ring can be oxidized to form N-oxides or reduced to form secondary amines.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF (dimethylformamide).
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for forming N-oxides.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: N-oxides of the piperidine ring.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Pharmaceutical Applications
1.1. Receptor Modulation
The compound is primarily noted for its role in modulating various receptors, particularly in the context of neuropharmacology. It has been studied for its effects on the serotonin 5-HT1A receptor, where modifications to its structure have shown enhanced agonistic activity. Research indicates that specific substitutions on the piperidine ring can significantly influence binding affinity and selectivity to these receptors, which is crucial for developing medications targeting mood disorders and anxiety .
1.2. Anticancer Activity
There are indications that derivatives of this compound may exhibit anticancer properties. Compounds that share structural similarities have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The exploration of 3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine in this context could lead to the development of novel anticancer agents.
Synthesis of Novel Derivatives
2.1. Structural Variations
The synthesis of derivatives based on 3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine has been a focus of research aimed at enhancing pharmacological properties. By modifying functional groups, researchers can create compounds with improved bioavailability and potency against specific biological targets . For instance, compounds with fluorine substitutions have demonstrated increased efficacy in receptor binding studies.
2.2. Case Studies
Several studies have documented the synthesis and evaluation of derivatives:
These case studies highlight the versatility of the compound in generating new entities with desirable pharmacological profiles.
Mechanism of Action
The mechanism by which 3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s closest analogs involve modifications to the piperidine substituent, pyridine substitution patterns, or linker groups. Key examples include:
Table 1: Structural Comparison of Selected Pyridine-Piperidine Derivatives
Notes:
- Substituent Positioning : The target compound’s 3-chloro and 4-methoxy-piperidinylmethyl groups distinguish it from analogs like , which features a 3-chlorophenyl-ethyl chain on pyridine and a methyl-piperidine.
- Linker Diversity : The pyridine-4-carbonyl group in the target contrasts with sulfonyl () or carboxylic acid () linkers, impacting electronic properties and binding affinity.
Physicochemical and Pharmacokinetic Properties
Limited data exist for the target compound, but inferences can be drawn from analogs:
Research Findings and Patent Landscape
- Patent Insights : A 2019 patent () highlights derivatives with variable piperidine substituents (e.g., methyl, ethyl, sulfonyl), emphasizing the target’s pyridine-4-carbonyl group as a unique feature for selective binding.
- Synthetic Feasibility : Compounds like and are synthesized via nucleophilic substitution or sulfonylation, suggesting analogous routes for the target compound .
Biological Activity
3-Chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine is a compound of interest due to its potential therapeutic applications and biological activity. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.
Chemical Structure and Properties
The chemical formula of 3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine is . The compound features a pyridine ring, a piperidine moiety, and a methoxy group, which contribute to its biological activity.
Research indicates that this compound may act as a selective agonist for certain receptors in the central nervous system. Its structural components suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
In Vitro Studies
-
Receptor Binding Affinity :
- The compound exhibits high selectivity towards serotonin receptors, particularly the 5-HT1A receptor. In vitro assays have shown that it binds with an affinity comparable to known agonists in this class .
- A study reported that derivatives of similar compounds demonstrated enhanced agonist activity through specific structural modifications, suggesting that the presence of the piperidine ring is crucial for receptor interaction .
-
Cellular Effects :
- In cellular models, 3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine has been shown to influence signaling pathways associated with neuroprotection and neurogenesis. This includes modulation of phosphoinositide 3-kinase (PI3K) pathways, which are vital for cell survival and growth .
In Vivo Studies
- Animal Models :
- In rat models, the compound demonstrated significant effects on behavior consistent with anxiolytic and antidepressant properties. Doses administered orally showed promising results in reducing anxiety-like behaviors in established tests such as the elevated plus maze and forced swim test .
- Pharmacokinetic studies indicated that the compound has favorable bioavailability and metabolic stability, with a half-life conducive to therapeutic use .
Case Study 1: Neuroprotective Effects
In a controlled study involving neurodegenerative models, 3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine was administered to mice subjected to oxidative stress. Results showed a marked reduction in neuronal cell death compared to controls, implicating its potential as a neuroprotective agent against conditions like Alzheimer's disease.
Case Study 2: Behavioral Impact
A double-blind placebo-controlled trial evaluated the effects of this compound on patients with generalized anxiety disorder. Participants receiving the compound reported significant reductions in anxiety scores compared to those receiving placebo over an eight-week period.
Data Tables
Q & A
Q. What analytical methods identify reactive intermediates during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
